molecular formula C11H19N B13099900 2,5-Dimethyloctahydro-5,8-methanoindolizine

2,5-Dimethyloctahydro-5,8-methanoindolizine

Cat. No.: B13099900
M. Wt: 165.27 g/mol
InChI Key: VCZUZQOGWLOJTH-UHFFFAOYSA-N
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Description

2,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉N. It is a derivative of indolizine, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Additionally, recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives have been shown to interact with enzymes and receptors involved in various biological processes . The compound’s effects are often mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

2,5-Dimethyloctahydro-5,8-methanoindolizine can be compared to other similar compounds such as indole, pyrrole, and other indolizine derivatives . While all these compounds share a nitrogen-containing heterocyclic structure, this compound is unique due to its specific substitution pattern and the presence of a methano bridge. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1,4-dimethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-8-5-10-9-3-4-11(2,6-9)12(10)7-8/h8-10H,3-7H2,1-2H3

InChI Key

VCZUZQOGWLOJTH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC(C3)(N2C1)C

Origin of Product

United States

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